molecular formula C12H18O2Si B11881542 ((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane CAS No. 919106-39-1

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane

Katalognummer: B11881542
CAS-Nummer: 919106-39-1
Molekulargewicht: 222.35 g/mol
InChI-Schlüssel: KZNOJCJNUHAVFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. It features a trimethylsilane group attached to a methoxy group, which is further connected to a 1,3-dihydroisobenzofuran moiety. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane typically involves the reaction of 1,3-dihydroisobenzofuran with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

1,3-Dihydroisobenzofuran+Trimethylsilyl chlorideBaseThis compound\text{1,3-Dihydroisobenzofuran} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 1,3-Dihydroisobenzofuran+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes.

Wissenschaftliche Forschungsanwendungen

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and coatings.

Wirkmechanismus

The mechanism by which ((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in synthetic reactions. The specific pathways and molecular targets depend on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1,3-Dihydroisobenzofuran-5-yl)methanamine
  • Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate

Uniqueness

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds

Eigenschaften

CAS-Nummer

919106-39-1

Molekularformel

C12H18O2Si

Molekulargewicht

222.35 g/mol

IUPAC-Name

1,3-dihydro-2-benzofuran-5-ylmethoxy(trimethyl)silane

InChI

InChI=1S/C12H18O2Si/c1-15(2,3)14-7-10-4-5-11-8-13-9-12(11)6-10/h4-6H,7-9H2,1-3H3

InChI-Schlüssel

KZNOJCJNUHAVFC-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OCC1=CC2=C(COC2)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.